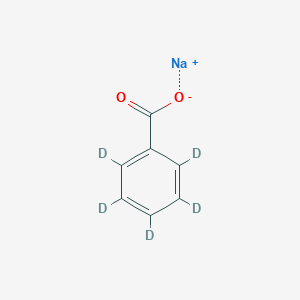
Benzohydroxamic Acid Sodium Salt
Übersicht
Beschreibung
Benzohydroxamic acid is an amide that reacts with azo and diazo compounds to generate toxic gases . It has been found to have anti-bacterial activity against Helicobacter pylori .
Synthesis Analysis
High concentrations of benzohydroxamate anion, the protonic dissociation product of Benzohydroxamic Acid (BHA), existed at basic pHs, where a chemical reaction between the anion and a metal cation on the mineral surface resulted in the adsorption of the collector onto the mineral surface .
Molecular Structure Analysis
Benzohydroxamic Acid Sodium Salt has the molecular formula C7H6NNaO2 . Its molecular weight is 159.12 g/mol . The InChIKey of the compound is FYZUCVSCZVWCBR-UHFFFAOYSA-N .
Chemical Reactions Analysis
BHA forms complexes in the (O, O) coordination mode . It has been found to react with BiPh3 or Bi(O(t)Bu)3 to afford novel mono- and di-anionic hydroxamato complexes .
Physical And Chemical Properties Analysis
Benzohydroxamic Acid Sodium Salt is a stable molecule . It has a topological polar surface area of 52.2 Ų . The compound is non-hygroscopic .
Wissenschaftliche Forschungsanwendungen
Mineral Processing and Extractive Metallurgy
Benzohydroxamic Acid Sodium Salt (BHA) is utilized as a flotation collector in the mineral processing industry. It’s particularly effective for the flotation of fine minerals like scheelite and cassiterite. Studies have shown that BHA can significantly improve the hydrophobic flocculation flotation process, which is crucial for the recovery of fine-grained ores .
Photocatalytic Degradation
In environmental applications, BHA has been used to investigate the photocatalytic activity of synthesized mesoporous La/TiO2. The compound’s degradation under the influence of a photocatalyst has been studied, revealing that BHA can be effectively degraded, thus reducing environmental pollution .
Rare Earth Element Extraction
BHA plays a role in the extraction of rare earth elements. It acts as a chelating collector for oxidized ore, which is widely used in the flotation of lead oxide ore, copper oxide, and rare earth ores. This application is significant in areas where ion-type rare earth ore is extensively distributed .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Benzohydroxamic Acid Sodium Salt, also known as sodium;N-oxidobenzamide, is commonly used as a flotation collector in the mineral processing industry . It has been reported to target minerals such as scheelite and cassiterite , and malachite . These minerals are the primary targets of Benzohydroxamic Acid Sodium Salt, and their role is to interact with the compound to facilitate the flotation process.
Mode of Action
The compound interacts with its targets through a process known as hydrophobic flocculation . In this process, the compound forms aggregates with the target minerals, which can then be separated from the rest of the material. The interaction between Benzohydroxamic Acid Sodium Salt and its targets results in changes in the physical properties of the targets, making them more amenable to separation .
Biochemical Pathways
It has been suggested that the compound may interact with the surface of its target minerals, affecting their hydrophobicity and thus their ability to aggregate
Result of Action
The primary result of the action of Benzohydroxamic Acid Sodium Salt is the separation of its target minerals from other materials. This is achieved through the process of hydrophobic flocculation, in which the compound forms aggregates with the target minerals . The formation of these aggregates changes the physical properties of the minerals, making them easier to separate .
Action Environment
The action of Benzohydroxamic Acid Sodium Salt can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to form aggregates with its target minerals . Additionally, the presence of other compounds, such as sodium oleate, can have a synergistic effect on the action of Benzohydroxamic Acid Sodium Salt, enhancing its ability to separate its target minerals .
Eigenschaften
IUPAC Name |
sodium;N-oxidobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6NO2.Na/c9-7(8-10)6-4-2-1-3-5-6;/h1-5H,(H-,8,9,10);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZUCVSCZVWCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzohydroxamic Acid Sodium Salt | |
CAS RN |
22513-32-2 | |
| Record name | Sodium Benzohydroxamate Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



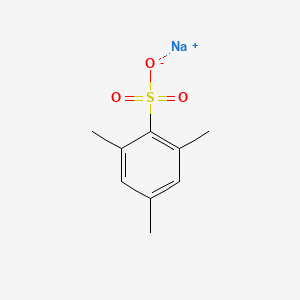

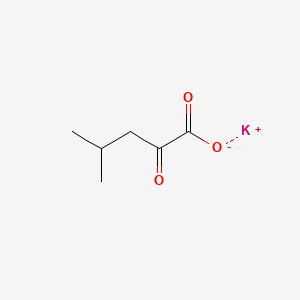

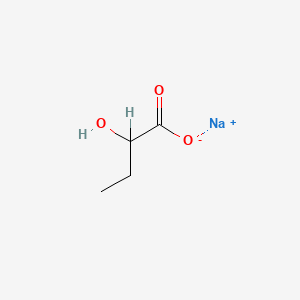

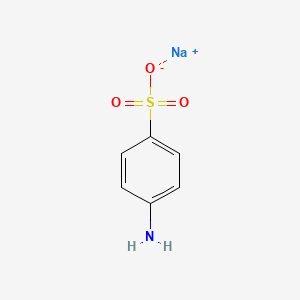

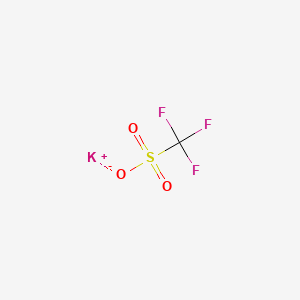
![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)
![1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt](/img/structure/B1324453.png)


